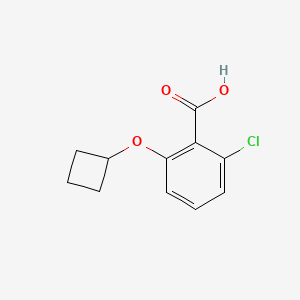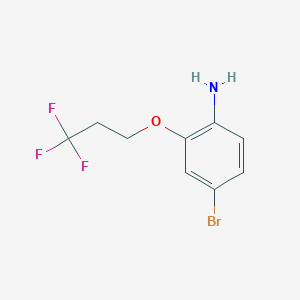
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is an organic compound characterized by the presence of a bromine atom, a trifluoropropoxy group, and an aniline moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3,3,3-trifluoropropoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3,3,3-trifluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 4-bromoaniline is reacted with 3,3,3-trifluoropropanol in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form corresponding nitro or azo compounds, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or diaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitroanilines or azo compounds.
Reduction Products: Amines or hydrazines.
Applications De Recherche Scientifique
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is utilized in several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(3,3,3-trifluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, while the aniline moiety can engage in hydrogen bonding and π-π interactions. These interactions contribute to the compound’s overall mechanism of action in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoropropene group but lacks the aniline moiety.
Uniqueness
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is unique due to the presence of both the trifluoropropoxy group and the aniline moiety. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H9BrF3NO |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
4-bromo-2-(3,3,3-trifluoropropoxy)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c10-6-1-2-7(14)8(5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2 |
Clé InChI |
BYKSUXIRFUKCHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


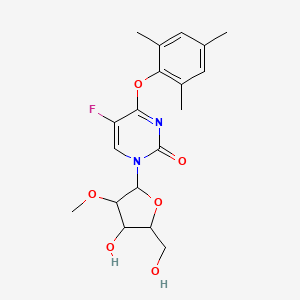
ammonium chloride](/img/structure/B12078811.png)



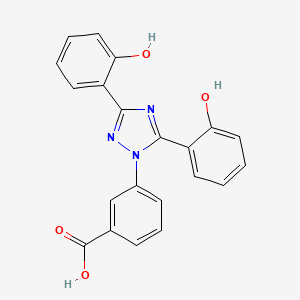
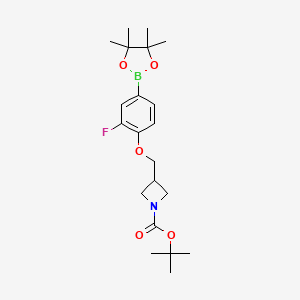
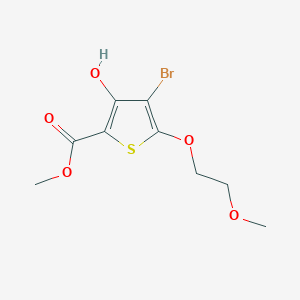
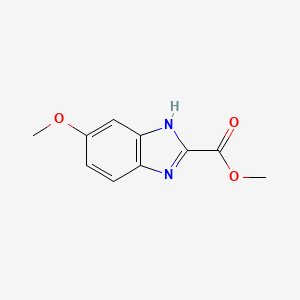


![2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran](/img/structure/B12078862.png)
